molecular formula C24H27N3O4 B1617021 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester CAS No. 71032-97-8

2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester

Cat. No.: B1617021
CAS No.: 71032-97-8
M. Wt: 421.5 g/mol
InChI Key: ZADPHJPOPUEWIO-CAPFRKAQSA-N
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Description

The compound 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester (hereafter referred to as the "target compound") is a multifunctional acrylate derivative. Its structure includes a cyano group at the 2-position, a substituted phenyl group at the 3-position, and an ethyl ester moiety.

Properties

CAS No.

71032-97-8

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-[ethyl-[2-(phenylcarbamoyloxy)ethyl]amino]-2-methylphenyl]prop-2-enoate

InChI

InChI=1S/C24H27N3O4/c1-4-27(13-14-31-24(29)26-21-9-7-6-8-10-21)22-12-11-19(18(3)15-22)16-20(17-25)23(28)30-5-2/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,26,29)/b20-16+

InChI Key

ZADPHJPOPUEWIO-CAPFRKAQSA-N

SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C(=O)OCC)C

Isomeric SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)/C=C(\C#N)/C(=O)OCC)C

Canonical SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C(=O)OCC)C

Origin of Product

United States

Biological Activity

The compound 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester , also known by various names such as Ethyl α-cyanocinnamate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁N₁O₂
  • Molecular Weight : 201.2212 g/mol
  • CAS Registry Number : 2025-40-3
  • IUPAC Name : Ethyl 2-cyano-3-(4-(ethyl(2-((phenylamino)carbonyl)oxy)ethyl)amino)-2-methylphenyl)prop-2-enoate

The compound features a propenoic acid backbone with a cyano group and an ethyl ester functional group, contributing to its reactivity and potential biological interactions.

Antitumor Activity

Research indicates that derivatives of α-cyanocinnamic acid exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-Propenoic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that α-cyanocinnamic acid derivatives could effectively inhibit the growth of breast cancer cells in vitro.

Antimicrobial Properties

The antimicrobial activity of α-cyanocinnamic acid derivatives has been documented in several studies. A comparative analysis indicated that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of related compounds. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on the effects of α-cyanocinnamic acid derivatives on human breast cancer cells revealed a dose-dependent inhibition of cell growth. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases.
  • Case Study on Antimicrobial Activity :
    • In vitro testing against various pathogens showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mode of action was attributed to membrane disruption and inhibition of protein synthesis.

The biological activities of 2-Propenoic acid derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Membrane Disruption : Interference with microbial cell membrane integrity.
  • Cytokine Modulation : Reduction in pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes structurally related acrylate derivatives, highlighting substituent variations and their implications:

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Group Impact Reference
Target Compound (N/A) Cyano, ethyl-amino-phenyl-carbamoyloxyethyl C₂₄H₂₈N₃O₄ (estimated) ~438.5 (estimated) High steric hindrance; potential H-bond donor/acceptor sites
2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester (1261945-15-6) 3-Fluorophenyl C₁₂H₁₀FNO₂ 219.21 Fluorine enhances electronegativity, improving metabolic stability and target interactions
2-Propenoic acid, 2-cyano-3-[(4-fluorophenyl)amino]-3-(methylthio)-, ethyl ester (74906-43-7) 4-Fluorophenylamino, methylthio C₁₃H₁₃FN₂O₂S 280.32 Methylthio group increases lipophilicity; fluorine boosts bioactivity
2-Propenoic acid, 2-methyl-3-[4-(2-propenyloxy)phenyl]-, ethyl ester (339555-02-1) Propenyloxy phenyl, methyl C₁₅H₁₈O₃ 246.30 Propenyloxy reduces polarity; methyl group may limit reactivity
2-Propenoic acid, 2-[[4-(tert-butyl)phenoxy]methyl]-, ethyl ester (646064-54-2) tert-Butylphenoxymethyl C₁₆H₂₂O₃ 262.34 tert-Butyl group introduces steric bulk, potentially hindering enzyme binding
Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate (652997-69-8) Amino, cyano C₁₂H₁₂N₂O₂ 216.24 Amino and cyano groups enhance solubility and H-bonding capacity

Key Research Findings

Fluorinated Analogs (CAS 1261945-15-6 and 74906-43-7): The introduction of fluorine in these compounds improves metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) due to its electronegativity and small atomic radius .

Substituent Bulk and Steric Effects (CAS 646064-54-2):

  • The tert-butyl group in CAS 646064-54-2 reduces reactivity in polymerization reactions but may improve selectivity in biological applications by preventing off-target interactions .

Polar Functional Groups (CAS 652997-69-8): The amino and cyano groups in this derivative contribute to a polar surface area (PSA) of 76.11 Ų, suggesting moderate permeability and solubility, favorable for oral bioavailability .

Propenyloxy vs. Ethyl-Amino-Phenyl Moieties (CAS 339555-02-1): Replacement of the ethyl-amino-phenyl chain with a propenyloxy group (CAS 339555-02-1) reduces hydrogen-bonding capacity but increases hydrophobicity, making it more suitable for non-polar matrices in polymer applications .

Implications of Structural Variations

  • Synthetic Utility: Bulky substituents (e.g., tert-butyl) may complicate synthesis but improve product specificity in multi-step reactions .
  • Physicochemical Properties: Polar groups (amino, cyano) enhance water solubility, whereas hydrophobic groups (propenyloxy, methylthio) favor membrane permeability .

Preparation Methods

Synthesis of Ethyl 2-Cyano-3-Aryl Acrylate Core

The core molecule, ethyl 2-cyano-3-arylacrylate, is typically prepared via Knoevenagel condensation or related condensation reactions involving ethyl cyanoacetate derivatives and substituted aromatic aldehydes or equivalents.

Example procedure:

Step Reagents & Conditions Yield Notes
Knoevenagel condensation Ethyl cyanoacetate + aromatic aldehyde; base catalyst (e.g., sodium ethoxide); ethanol solvent; reflux 20 h ~90-95% High purity product after neutralization and extraction

This step forms the ethyl 2-cyano-3-arylacrylate intermediate with the cyano and ester groups in place.

Esterification and Final Assembly

The ethyl ester moiety is maintained or introduced in the final step, ensuring the ester functionality is intact. Purification typically involves:

  • Extraction with organic solvents (e.g., chloroform, ethyl acetate)
  • Drying over magnesium sulfate
  • Chromatographic purification (silica gel column) or recrystallization

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Conditions Reagents Temperature Time Yield (%) Notes
Knoevenagel condensation Sodium ethoxide in ethanol Ethyl cyanoacetate + substituted aldehyde Reflux (20 h) 20 h 90-95 High selectivity; neutralization with acetic acid post-reaction
Aminoalkylation Ethylamine derivatives + aryl halide or activated ester Room temperature to mild heating 2-4 h 80-90 Requires protection of amino groups for selectivity
Carbamate formation Phenyl isocyanate + aminoalkyl intermediate Anhydrous solvent (e.g., dichloromethane) 0-25 °C 1-3 h 85-90 Controlled addition to avoid side reactions
Purification Chromatography, recrystallization Silica gel, ethyl acetate Ambient - >95 purity Confirmed by NMR, LC-MS

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of aromatic, cyano, ester, and carbamate protons and carbons.
  • LC-MS/ESI-MS: Molecular ion peak at m/z consistent with 421.5 g/mol molecular weight.
  • HPLC: Retention time consistent with high purity (>95%).
  • IR Spectroscopy: Characteristic peaks for cyano (~2220 cm⁻¹), ester carbonyl (~1730 cm⁻¹), and carbamate (~1700 cm⁻¹) groups.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Remarks
1 Knoevenagel condensation Ethyl cyanoacetate, aromatic aldehyde, NaOEt Ethanol, reflux 20 h 90-95% Forms acrylate core
2 Aminoalkylation Ethylamine derivative, aryl halide Mild heating, inert atmosphere 80-90% Introduces amino side chain
3 Carbamate formation Phenyl isocyanate 0-25 °C, anhydrous solvent 85-90% Forms carbamoyloxy linkage
4 Purification Silica gel chromatography Ambient - Ensures >95% purity

Additional Notes

  • The synthesis requires careful control of moisture and temperature to prevent hydrolysis of sensitive groups.
  • Use of inert atmosphere (nitrogen or argon) is recommended during carbamate formation.
  • Side reactions such as polymerization of the acrylate moiety can be minimized by using inhibitors or low temperatures during handling.
  • The compound’s complex structure necessitates multi-step synthesis with intermediate purification to achieve high purity.

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound, and how should data interpretation be approached?

Answer:

  • Nuclear Magnetic Resonance (NMR): Focus on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify substituents (e.g., cyano, ester, phenylamino groups). Compare chemical shifts with structurally similar esters, such as ethyl 2-cyano-3-phenylacrylate (δ 6.5–8.5 ppm for aromatic protons, δ 4.2–4.4 ppm for ester -OCH2_2) .
  • Infrared (IR) Spectroscopy: Key peaks include C≡N stretch (~2200 cm1^{-1}), ester C=O (~1720 cm1^{-1}), and urethane N-H (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (expected ~400–450 g/mol based on analogs) and fragmentation patterns.

Methodological Tip: Cross-validate data with computational tools (e.g., NMR prediction software) and reference compounds.

Q. How can researchers optimize the solubility of this compound for kinetic studies in polar solvents?

Answer:

  • Solvent Selection: Test dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) due to the compound’s ester and cyano groups.
  • Derivatization: Introduce hydrophilic moieties (e.g., hydroxyl groups) via ester hydrolysis under controlled basic conditions .
  • Surfactant Use: Employ micellar systems (e.g., SDS) to enhance solubility in aqueous media.

Note: Monitor stability via UV-Vis spectroscopy to avoid degradation during solubility trials.

Q. What synthetic routes are reported for analogous cyano-substituted acrylate esters, and how can they guide this compound’s synthesis?

Answer:

  • Knoevenagel Condensation: A common method for α-cyanoacrylates involves reacting aldehydes with cyanoacetate esters. For example, ethyl 2-cyano-3-phenylacrylate is synthesized from benzaldehyde and ethyl cyanoacetate .
  • Stepwise Functionalization: Introduce the phenylamino-ethyl-carbamate group via nucleophilic substitution or carbamate coupling after constructing the acrylate backbone .
  • Key Parameters: Optimize reaction temperature (typically 60–80°C), base catalysts (e.g., piperidine), and solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 1H^1 \text{H}1H-NMR data for structurally similar acrylate esters?

Answer:

  • Variable Factors: Solvent effects (e.g., DMSO vs. CDCl3_3), concentration, and impurities (e.g., residual monomers).
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, HSQC can correlate aromatic protons with 13C^{13} \text{C} signals in ethyl 2-cyano-3-phenylacrylate .
  • Computational Validation: Compare experimental shifts with density functional theory (DFT)-predicted values.

Q. What mechanistic insights exist for the degradation of cyanoacrylate esters under UV exposure, and how can this inform stability studies?

Answer:

  • Degradation Pathways: UV-induced radical cleavage of the C=C bond or hydrolysis of the ester group.
  • Experimental Design:
  • Accelerated Aging: Expose the compound to UV light (λ = 254–365 nm) and monitor changes via FTIR (loss of C≡N or C=O peaks).
  • Stabilizers: Test antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) .
    • Quantitative Analysis: Use HPLC to track degradation products (e.g., cyanoacetic acid derivatives).

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • DFT Calculations: Map the electron density of the α,β-unsaturated ester to identify electrophilic sites. For example, the β-carbon is highly electrophilic in ethyl 2-cyano-3-phenylacrylate due to electron-withdrawing groups .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polarity’s role in thiol-Michael additions).
  • Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points for similar acrylate esters?

Answer:

  • Purity Assessment: Use differential scanning calorimetry (DSC) to detect impurities. For example, ethyl cinnamate (CAS 103-36-6) shows a sharp melting endotherm at ~12°C when pure .
  • Crystallization Conditions: Vary solvent systems (e.g., ethanol vs. hexane) to isolate polymorphs.
  • Interlab Comparison: Collaborate with multiple labs to standardize protocols (e.g., heating rate in DSC).

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

Answer:

  • Process Control: Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
  • Quality Metrics: Enforce strict thresholds for intermediate purity (e.g., ≥95% by HPLC).
  • Robust Workup: Use column chromatography or recrystallization to remove byproducts (e.g., unreacted cyanoacetate).

Biological and Environmental Considerations

Q. How can researchers assess the compound’s potential as a photoinitiator in polymer chemistry?

Answer:

  • Photoreactivity Screening: Measure UV-Vis absorption (e.g., λmax ~300–350 nm for cyanoacrylates) and radical generation via electron spin resonance (ESR) .
  • Polymerization Efficiency: Compare with commercial photoinitiators (e.g., Irgacure 2959) using gelation time and FTIR-monitored monomer conversion.
  • Toxicity Profiling: Conduct cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate biocompatibility.

Q. What analytical methods are suitable for detecting environmental persistence of this compound?

Answer:

  • LC-MS/MS: Quantify trace levels in water or soil with a detection limit of ~0.1 ppb.
  • Degradation Studies: Simulate hydrolysis (pH 3–11) and photolysis (UV-C light) to identify breakdown products .
  • Ecotoxicity Models: Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential.

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